molecular formula C26H17B B1291625 9-(2-Biphenylyl)-10-bromoanthracene CAS No. 400607-16-1

9-(2-Biphenylyl)-10-bromoanthracene

Cat. No.: B1291625
CAS No.: 400607-16-1
M. Wt: 409.3 g/mol
InChI Key: NANUBXRTTQXXDS-UHFFFAOYSA-N
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Description

9-(2-Biphenylyl)-10-bromoanthracene (BBA) is a synthetic polycyclic aromatic hydrocarbon (PAH) compound that has been used in a variety of scientific applications. BBA has been studied for its potential uses in biomedical research, as well as for its biochemical and physiological effects. In

Scientific Research Applications

Fluorescent Monomers for MIPs

9-(2-Biphenylyl)-10-bromoanthracene and its derivatives have been explored as fluorescent monomers. A study by Zhang, Verboom, and Reinhoudt (2001) on 9-(Guanidinomethyl)anthracene derivatives, which are structurally related, demonstrated their use in creating polymers with significant yields, highlighting their potential in molecular imprinting applications (Zhang, Verboom, & Reinhoudt, 2001).

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are promising materials for OLEDs. A study by Sarsah et al. (2013) found that electroluminescent 9,10-diaryl anthracenes, which include 9-aryl-10-bromoanthracene derivatives, are useful due to their high thermal stability and wide band gap, making them particularly suitable for blue OLEDs (Sarsah et al., 2013).

Radical Reaction Studies

The compound's reactions with cupric halides have been studied, with Mosnaim and Nonhebel (1969) noting that reactions with cupric chloride and bromide result in 9-bromo-10-chloroanthracene. This study helps in understanding the radical mechanisms in organic chemistry (Mosnaim & Nonhebel, 1969).

Microwave-Assisted Synthesis

The compound is also relevant in microwave-assisted synthesis. Sultan et al. (2020) synthesized substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder reaction under microwave conditions, indicating the versatility and efficiency of this compound in synthetic chemistry (Sultan et al., 2020).

Properties

IUPAC Name

9-bromo-10-(2-phenylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANUBXRTTQXXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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